molecular formula CaH4O3 B073160 Calcium hydroxide, hydrate CAS No. 1332-69-0

Calcium hydroxide, hydrate

Cat. No. B073160
CAS RN: 1332-69-0
M. Wt: 92.11 g/mol
InChI Key: CQVAWTWGTHPABZ-UHFFFAOYSA-L
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Patent
US06676911B1

Procedure details

Calcium silicate in cement and the calcium hydroxide source material added cause, by hydration, calcium silicate hydrate and calcium hydroxide crystals, respectively, to precipitate out. By carrying out a grinding operation on that occasion simultaneously with the hydration reaction, the crystal growth of hydration reaction products is suppressed by the impact and friction between grinding media (milling balls etc.) and the materials to be ground (hydration reaction products) and, as a result, very fine calcium silicate hydrate particles and calcium hydroxide hydrate particles are formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Ca+2:6].[Ca+2].[OH-:8].[Ca+2].[OH-]>>[OH2:2].[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Ca+2:6].[Ca+2:6].[OH2:8].[OH-:2].[Ca+2:6].[OH-:2] |f:0.1.2,3.4.5,6.7.8.9,10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Ca+2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by hydration, calcium silicate hydrate and calcium hydroxide crystals, respectively, to precipitate out
CUSTOM
Type
CUSTOM
Details
simultaneously with the hydration reaction
CUSTOM
Type
CUSTOM
Details
the crystal growth of hydration reaction products
CUSTOM
Type
CUSTOM
Details
between grinding media (milling balls etc.)
CUSTOM
Type
CUSTOM
Details
ground (hydration reaction products)

Outcomes

Product
Name
Type
product
Smiles
O.[Si]([O-])([O-])([O-])[O-].[Ca+2].[Ca+2]
Name
Type
product
Smiles
O.[OH-].[Ca+2].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.